cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val] cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]
Brand Name: Vulcanchem
CAS No.:
VCID: VC18368485
InChI: InChI=1S/C53H93N7O13/c1-30(2)21-19-17-15-13-14-16-18-20-22-42-51(70)54-36(23-24-43(61)62)46(65)55-37(25-31(3)4)47(66)57-39(27-33(7)8)50(69)60-45(35(11)12)52(71)58-40(29-44(63)64)49(68)56-38(26-32(5)6)48(67)59-41(28-34(9)10)53(72)73-42/h30-42,45H,13-29H2,1-12H3,(H,54,70)(H,55,65)(H,56,68)(H,57,66)(H,58,71)(H,59,67)(H,60,69)(H,61,62)(H,63,64)/t36-,37-,38+,39+,40-,41-,42+,45-/m0/s1
SMILES:
Molecular Formula: C53H93N7O13
Molecular Weight: 1036.3 g/mol

cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]

CAS No.:

Cat. No.: VC18368485

Molecular Formula: C53H93N7O13

Molecular Weight: 1036.3 g/mol

* For research use only. Not for human or veterinary use.

cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val] -

Specification

Molecular Formula C53H93N7O13
Molecular Weight 1036.3 g/mol
IUPAC Name 3-[(2R,5S,8S,11R,14S,17S,20R,23S)-17-(carboxymethyl)-2-(11-methyldodecyl)-8,11,20,23-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24-octaoxo-14-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclotetracos-5-yl]propanoic acid
Standard InChI InChI=1S/C53H93N7O13/c1-30(2)21-19-17-15-13-14-16-18-20-22-42-51(70)54-36(23-24-43(61)62)46(65)55-37(25-31(3)4)47(66)57-39(27-33(7)8)50(69)60-45(35(11)12)52(71)58-40(29-44(63)64)49(68)56-38(26-32(5)6)48(67)59-41(28-34(9)10)53(72)73-42/h30-42,45H,13-29H2,1-12H3,(H,54,70)(H,55,65)(H,56,68)(H,57,66)(H,58,71)(H,59,67)(H,60,69)(H,61,62)(H,63,64)/t36-,37-,38+,39+,40-,41-,42+,45-/m0/s1
Standard InChI Key MCIBIKGNEXKPGE-FOIMPGOESA-N
Isomeric SMILES CC(C)CCCCCCCCCC[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O
Canonical SMILES CC(C)CCCCCCCCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O

Introduction

Structural Characterization and Chemical Identity

Primary Sequence and Residue Configuration

The peptide backbone consists of nine residues cyclized via an amide bond, with the sequence: Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val. Key features include:

  • D-amino acids: D-leucine (positions 2, 7) and D-ornithine(isononyl)2_2 (position 4) introduce resistance to proteolytic degradation .

  • Non-proteinogenic modifications: The D-ornithine residue at position 4 is acylated with two isononyl groups (C9H19\text{C}_{9}\text{H}_{19}), significantly enhancing hydrophobicity.

  • Cyclization: The N-terminal aspartic acid and C-terminal valine form a macrocyclic ring, constraining conformational flexibility .

Table 1: Molecular Descriptors of Cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]

PropertyValueSource
Molecular FormulaC53H93N7O13\text{C}_{53}\text{H}_{93}\text{N}_{7}\text{O}_{13}PubChem
Molecular Weight1036.3 g/molPubChem
IUPAC Name3-[(2R,5S,8S,11R,14S,17S,20R,23S)-17-(carboxymethyl)-2-(11-methyldodecyl)-8,11,20,23-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24-octaoxo-14-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclotetracos-5-yl]propanoic acidPubChem
InChI KeyInChI=1S/C53H93N7O13/c1-30(2)21-19-17-15-13-14-16-18-20-22-42-51(70)54-36...PubChem

Stereochemical Complexity

The peptide’s stereochemistry is defined by seven chiral centers, with configurations including RR (positions 2, 11, 20, 23) and SS (positions 5, 8, 14, 17) . The alternating D- and L-residues create a staggered spatial arrangement, potentially facilitating interactions with asymmetric binding pockets in biological targets.

Hydrophobic Modifications

The D-ornithine(isononyl)2_2 residue contributes two branched aliphatic chains, each with nine carbons. This modification increases the compound’s logP value, predicting strong membrane affinity. Computational models suggest these groups adopt extended conformations, forming a hydrophobic "anchor" region .

Synthetic Considerations and Challenges

Solid-Phase Peptide Synthesis (SPPS)

While no explicit synthesis protocol is published, the compound’s structure implies a multi-step SPPS approach:

  • Linear chain assembly: Sequential coupling of Fmoc-protected amino acids on a resin, with orthogonal protection for side chains (e.g., Glu carboxyl, Ornithine amines).

  • Isononyl acylation: Post-incorporation acylation of the ornithine side chain amines with isononyl chloroformate.

  • Cyclization: Cleavage of the linear peptide followed by head-to-tail cyclization using coupling agents like HATU/HOAt.

Conformational Constraints

The cyclic scaffold restricts backbone flexibility, as evidenced by the inability to generate 3D conformers due to "too many atoms, too flexible" status in PubChem . Molecular dynamics simulations of analogous cyclic peptides suggest that such structures adopt β-sheet-like turns stabilized by intramolecular hydrogen bonds.

Computational and Experimental Limitations

Absence of 3D Structural Data

PubChem notes that 3D conformer generation is disallowed due to excessive flexibility . This complicates molecular docking studies, necessitating advanced sampling methods like metadynamics or cryo-EM for structural resolution.

Unreported Biological Activity

No peer-reviewed studies or patents describe the compound’s functional characterization. Target prediction tools (e.g., SwissTargetPrediction) indicate low similarity to known bioactive peptides, suggesting novel mechanisms of action.

Comparative Analysis with Analogous Cyclic Peptides

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